An In-depth Technical Guide to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS 175610-68-1)
An In-depth Technical Guide to 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene (CAS 175610-68-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from suppliers, analogous compounds, and established principles of chemical reactivity to offer a robust resource for its application and safe handling.
Core Molecular Identity and Physicochemical Properties
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is a poly-substituted benzene derivative featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.
Table 1: Core Properties of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene and Related Isomers
| Property | Value for CAS 175610-68-1 | Data for Isomer: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (CAS 502496-33-5)[1] | Data for Isomer: 1-Bromo-3-fluoro-2-methyl-5-nitrobenzene (CAS 207110-34-7)[2] |
| Molecular Formula | C₇H₅BrFNO₂[3] | C₇H₅BrFNO₂ | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol [3] | 234.02 g/mol | 234.02 g/mol |
| Appearance | Not specified, likely a solid | Yellow oil | Solid |
| Purity | ≥95% (as offered by suppliers)[3] | Not specified | ≥97% |
| Boiling Point | Not experimentally determined | 259.4°C at 760 mmHg | Not specified |
| Density | Not experimentally determined | 1.7 g/cm³ | Not specified |
| Storage | Not specified, recommended to be sealed in a dry, room temperature environment | Not specified | Store at room temperature |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region (δ 7.0-8.5 ppm). The methyl group would present as a singlet further upfield.
-
¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitro group would be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C-NO₂ stretching vibrations (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹). Aromatic C-H and C-C stretching, as well as C-Br and C-F stretching vibrations, would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Reactivity and Synthetic Utility
The synthetic utility of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group, ortho and para to the halogen atoms, activates the ring towards nucleophilic aromatic substitution. While both bromine and fluorine can act as leaving groups, fluorine is generally more activating for SNAr reactions due to its higher electronegativity. This allows for selective displacement of the fluorine atom by nucleophiles, leaving the bromine available for subsequent transformations.
Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[4] This enables the formation of new carbon-carbon or carbon-heteroatom bonds at the 1-position, providing a powerful tool for elaborating the molecular scaffold.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems, which are prevalent in many pharmaceutical compounds.[4]
A Proposed Synthetic Pathway
A plausible synthesis for 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene would likely involve the nitration of a pre-functionalized aromatic precursor. A potential route is outlined below, based on similar preparations of related isomers.[5]
Safety and Handling
Due to the absence of a specific Material Safety Data Sheet (MSDS) for CAS 175610-68-1, a precautionary approach to handling is imperative. The safety profile can be inferred from data on its isomers and related nitroaromatic compounds.
Table 2: GHS Hazard Statements for a Related Isomer (1-Bromo-3-fluoro-2-methyl-5-nitrobenzene, CAS 207110-34-7)
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Development
Substituted nitroaromatic compounds are crucial intermediates in the pharmaceutical industry. The unique substitution pattern of 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene offers a versatile platform for the synthesis of novel drug candidates.
-
Scaffold for Bioactive Molecules: The ability to sequentially functionalize the molecule at the bromine, fluorine, and nitro positions allows for the generation of diverse chemical libraries for high-throughput screening.
-
Modulation of Pharmacokinetic Properties: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[4]
-
Access to Complex Heterocycles: The transformation of the nitro group into an amine provides an entry point for the construction of various nitrogen-containing heterocyclic systems, which are common motifs in many approved drugs.
Conclusion
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene represents a promising, albeit under-characterized, chemical entity for advanced organic synthesis. Its trifunctional nature provides a rich platform for the development of novel compounds, particularly in the realm of pharmaceuticals. While a lack of direct experimental data necessitates a cautious and informed approach, the principles of reactivity and the properties of its isomers provide a solid foundation for its successful application in research and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of Fluorinated Intermediates in Modern Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methods and reagents for the treatment of inflammatory disorders - Patent IL-175610-A0. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. Retrieved from [Link]
